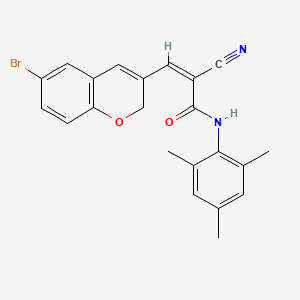

(Z)-3-(6-bromo-2H-chromen-3-yl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to a class of chemicals with a core structure that is significant in organic chemistry and pharmacology due to its potential biological activity and utility in synthetic chemistry.

Synthesis Analysis

Research by Shchepin et al. (2004) on the reactions of zinc enolates derived from substituted 1-aryl-2,2-dibromoalkanones with 2-acyl-3H-benzo[f]chromen-3-ones, which might be similar to the initial steps in synthesizing our compound of interest, resulted in compounds formed as a single stereoisomer with high stereoselectivity (Shchepin et al., 2004).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through X-ray crystallography, indicating that such molecules can adopt specific conformations stabilized by intramolecular bonds. Papageorgiou et al. (1998) investigated the conformations of 3-hydroxy-2-cyanoalk-2-enamides and related compounds, providing insights into their structural behavior (Papageorgiou et al., 1998).

Chemical Reactions and Properties

Ali and Hassan (2017) explored the reaction of 2-cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide with phosphorus reagents, leading to novel phosphonates and phosphorus heterocycles, suggesting that similar functional groups in our compound could participate in diverse chemical reactions with potential synthetic utility (Ali & Hassan, 2017).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline structure, often depend on the molecular arrangement and intermolecular forces present in the compound. While specific data for our compound is not available, related research on similar compounds can provide a basis for predicting its behavior in various solvents and conditions.

Chemical Properties Analysis

The chemical properties, such as reactivity with different reagents, stability under various conditions, and isomerization behavior, can be inferred from similar compounds studied in the literature. For instance, the study by Wen et al. (2020) on the catalyst-free cycloaddition of ynamides with 2-halomethyl phenols could offer insights into the reactivity patterns that might be expected for our compound of interest (Wen et al., 2020).

Applications De Recherche Scientifique

Structural Analogues and Synthesis Methods

(Z)-3-(6-bromo-2H-chromen-3-yl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide, and compounds with similar structures, have been explored in various scientific research areas. Here are some key findings related to their applications and synthesis methods:

Analogues as Tyrosine Kinase Inhibitors : Analogs of A77 1726, the active metabolite of the immunosuppressive drug leflunomide, which include structures similar to (Z)-3-(6-bromo-2H-chromen-3-yl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide, have been identified to act in part by inhibiting the tyrosine kinase epidermal growth factor receptor (EGFR) (Ghosh, Zheng, & Uckun, 1999).

Microwave-Assisted Cyclization : Aryl 2-bromobenzoates and aryl 2-bromocyclohex-1-enecarboxylates have been cyclized by microwave irradiation to give corresponding chromene derivatives, indicating a synthesis route that may be relevant for compounds such as (Z)-3-(6-bromo-2H-chromen-3-yl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide (Dao et al., 2018).

Construction of Cephalotaxine Skeleton : The cyclization of certain enamides has been applied for the concise construction of a cephalotaxine skeleton, demonstrating the potential for complex molecular architecture building relevant to the synthesis and study of (Z)-3-(6-bromo-2H-chromen-3-yl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide analogs (Taniguchi et al., 2005).

Palladium Catalyzed Cyclization Reactions : Spirocyclic compounds have been synthesized through palladium catalyzed cyclization reactions of enamides derived from o-iodobenzoic acid and Z-3-bromoacrylic acid, which could be an approach for synthesizing structures related to (Z)-3-(6-bromo-2H-chromen-3-yl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide (Grigg et al., 1989).

Propriétés

IUPAC Name |

(Z)-3-(6-bromo-2H-chromen-3-yl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19BrN2O2/c1-13-6-14(2)21(15(3)7-13)25-22(26)18(11-24)9-16-8-17-10-19(23)4-5-20(17)27-12-16/h4-10H,12H2,1-3H3,(H,25,26)/b18-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUAKLBHYHGHQKY-NVMNQCDNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C(=CC2=CC3=C(C=CC(=C3)Br)OC2)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)/C(=C\C2=CC3=C(C=CC(=C3)Br)OC2)/C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-bromo-2H-chromen-3-yl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxypropyl)-5-methyl-3-[(3-methylbenzoyl)amino]-1H-indole-2-carboxamide](/img/structure/B2487384.png)

![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B2487394.png)

![5-(4-methoxybenzyl)-N-(4-methoxyphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2487395.png)

![4-[3-(piperidin-4-yl)-1H-pyrazol-5-yl]pyridine dihydrochloride](/img/structure/B2487396.png)

![6-Ethyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2487397.png)

![Tert-butyl N-ethyl-N-[1-(1-prop-2-enoylpiperidine-4-carbonyl)azetidin-3-yl]carbamate](/img/structure/B2487401.png)

![3-[(4-methylphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![8-benzoyl-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2487405.png)

![2-{[2-(3,4-Dichlorophenoxy)acetyl]amino}-3-phenylpropanoic acid](/img/structure/B2487407.png)